molecular formula C17H22ClNO3 B3138204 N-Benzyl-2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride CAS No. 449195-33-9

N-Benzyl-2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride

Cat. No. B3138204
CAS RN: 449195-33-9
M. Wt: 323.8
InChI Key: ZJPWDTXEAVRQIQ-UHFFFAOYSA-N
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Description

“N-Benzyl-2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride” is a chemical compound with the CAS Number: 449195-33-9 . It has a molecular weight of 323.82 and its linear formula is C17 H21 N O3 . Cl H .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H21NO3.ClH/c1-19-15-9-6-10-16 (20-2)17 (15)21-12-11-18-13-14-7-4-3-5-8-14;/h3-10,18H,11-13H2,1-2H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.

Scientific Research Applications

Enzymatic Degradation of Organic Pollutants

  • Study on Enzymatic Treatment of Pollutants : Husain and Husain (2007) discussed the use of enzymes, in conjunction with redox mediators, for the degradation of recalcitrant organic compounds in wastewater. This approach enhances the efficiency of pollutant degradation, offering a potential application area for various compounds including those similar to N-Benzyl-2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride in environmental remediation efforts (Husain & Husain, 2007).

Advances in Antioxidant Activity Analysis

  • Review of Antioxidant Activity Determination Methods : Munteanu and Apetrei (2021) reviewed the various methods used for determining the antioxidant activity of compounds, highlighting their mechanisms, applicability, and the advantages and disadvantages of each method. This study provides a foundation for evaluating the antioxidant potential of compounds like this compound (Munteanu & Apetrei, 2021).

Synthetic Phenolic Antioxidants in the Environment

  • Synthetic Phenolic Antioxidants Review : Liu and Mabury (2020) summarized the occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including their detection in various environmental matrices and the potential health risks associated with exposure. This review can inform considerations regarding the environmental impact and safety of synthetic compounds (Liu & Mabury, 2020).

Occupational Exposure to Chemical Compounds

  • Occupational Chlorinated Solvent Exposure : Ruder (2006) explored the health effects associated with occupational exposure to chlorinated solvents, addressing concerns such as central nervous system, reproductive, liver, kidney toxicity, and carcinogenicity. This perspective is crucial for understanding the safety and regulatory considerations for handling and exposure to chemical compounds in the workplace (Ruder, 2006).

Safety and Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound . Unfortunately, I couldn’t retrieve the specific safety and hazard information from the web search results.

properties

IUPAC Name

N-benzyl-2-(2,6-dimethoxyphenoxy)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3.ClH/c1-19-15-9-6-10-16(20-2)17(15)21-12-11-18-13-14-7-4-3-5-8-14;/h3-10,18H,11-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPWDTXEAVRQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCNCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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